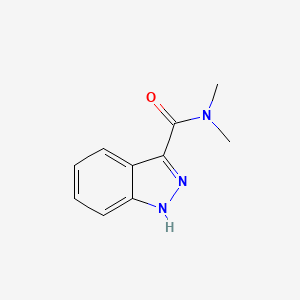

N,N-Dimethyl-1H-indazole-3-carboxamide

CAS No.: 99055-81-9

Cat. No.: VC3862443

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99055-81-9 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | N,N-dimethyl-1H-indazole-3-carboxamide |

| Standard InChI | InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) |

| Standard InChI Key | MFKAAQVRMYIPBX-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=NNC2=CC=CC=C21 |

| Canonical SMILES | CN(C)C(=O)C1=NNC2=CC=CC=C21 |

Introduction

Synthetic Methodologies

General Synthesis of Indazole-3-Carboxamides

The synthesis of N,N-dimethyl-1H-indazole-3-carboxamide follows established routes for indazole carboxamide derivatives, typically involving:

Step 1: Indazole-3-Carboxylic Acid Synthesis

-

Diazotization-Cyclization: Starting from o-toluidine derivatives, diazotization with NaNO₂/HCl followed by cyclization yields 1H-indazole .

-

C-3 Lithiation and Carboxylation: SEM-protected indazole undergoes lithiation at C-3 using n-BuLi, followed by CO₂ quenching to form indazole-3-carboxylic acid (yield: 60–75%) .

Step 2: Amide Coupling

-

Activation: The carboxylic acid is activated using carbodiimides (e.g., EDC·HCl) and HOBt in DMF or THF.

-

Amination: Reaction with dimethylamine (or its hydrochloride salt) in the presence of triethylamine (TEA) affords the target carboxamide .

Example Protocol

-

Indazole-3-carboxylic acid (1.0 equiv) is dissolved in dry DMF under N₂.

-

EDC·HCl (1.2 equiv), HOBt (1.1 equiv), and TEA (2.0 equiv) are added at 0°C.

-

Dimethylamine (2.0 equiv) is introduced, and the mixture is stirred at RT for 12 h.

-

Purification via column chromatography (CHCl₃/MeOH) yields N,N-dimethyl-1H-indazole-3-carboxamide (estimated yield: 65–80%) .

Physicochemical Properties

Predicted and experimental data for analogs suggest the following properties:

The dimethyl substitution increases hydrophobicity compared to unsubstituted carboxamides, as evidenced by higher LogP values in analogs .

Applications in Drug Synthesis

N,N-Dimethyl-1H-indazole-3-carboxamide serves as an intermediate in synthesizing clinically relevant agents:

-

Lonidamine Analogs: Used in mitochondrial-targeted therapies, dimethylcarboxamide variants may improve metabolic stability .

-

Granisetron Precursors: Substituted indazole carboxamides are explored as 5-HT₃ antagonists for chemotherapy-induced nausea .

Challenges and Future Directions

-

Synthetic Optimization: Current yields (65–80%) could be improved via microwave-assisted coupling or flow chemistry .

-

Biological Screening: Prioritize in vitro assays for PARP-1, kinase, and antimicrobial targets.

-

ADMET Profiling: Assess hepatic metabolism and CYP450 interactions due to the dimethyl group’s potential for N-demethylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume